![molecular formula C20H30N2O4 B8679135 Methyl1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate](/img/structure/B8679135.png)
Methyl1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a phenylethyl group, and a tert-butoxycarbonyl (Boc) protecting group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction.
Boc Protection: The Boc protecting group is added to the nitrogen atom of the piperidine ring using tert-butyl chloroformate under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability and prevents unwanted side reactions during synthesis. The phenylethyl group may interact with biological receptors or enzymes, influencing their activity and leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-Amino-1-Boc-piperidine-4-carboxylate: Similar structure but lacks the phenylethyl group.
1-Boc-4-(Phenylamino)piperidine: Contains a phenylamino group instead of a phenylethyl group.
1-Boc-piperidine-4-carboxaldehyde: Contains an aldehyde group instead of an ester group.
Uniqueness
Methyl1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate is unique due to the presence of the (S)-1-phenylethyl group, which imparts specific stereochemical properties and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C20H30N2O4 |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
1-O-tert-butyl 3-O-methyl 4-(1-phenylethylamino)piperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C20H30N2O4/c1-14(15-9-7-6-8-10-15)21-17-11-12-22(13-16(17)18(23)25-5)19(24)26-20(2,3)4/h6-10,14,16-17,21H,11-13H2,1-5H3 |
Clave InChI |
IKGOFYNRXGSYMA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)NC2CCN(CC2C(=O)OC)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
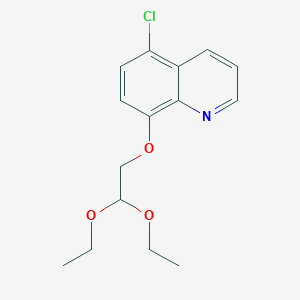
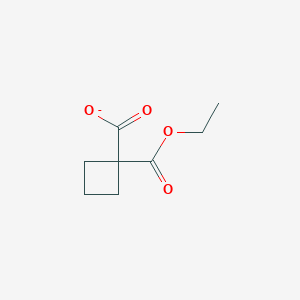
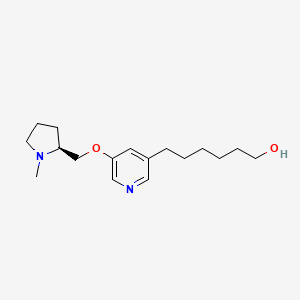
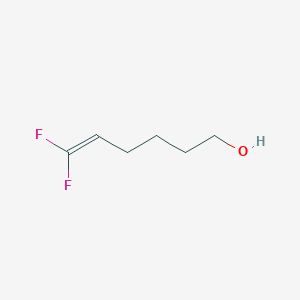
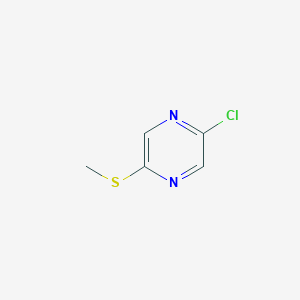
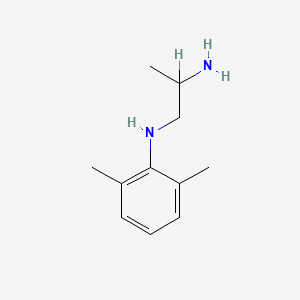
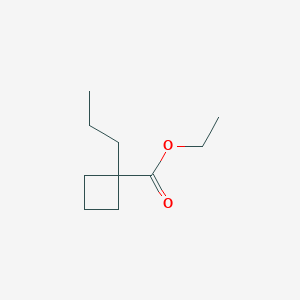
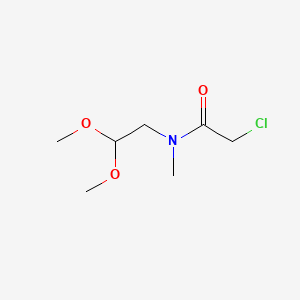
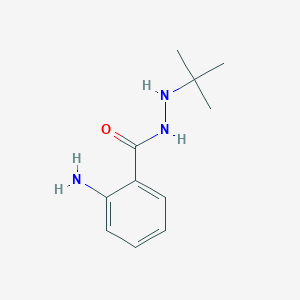
![2-[(2-chloro-5-prop-1-en-2-ylpyridin-4-yl)amino]-N-methylbenzamide](/img/structure/B8679110.png)
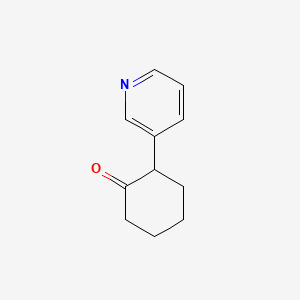
![6-Chloro-1,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B8679129.png)
![2-Nitro-5-[(thiophen-2-yl)sulfanyl]aniline](/img/structure/B8679147.png)
![4-{2-[4-(Hydroxymethyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B8679149.png)
